2-Cyclopenten-1-one, 2,3,4-triphenyl-

Cyclopentadienone chemistry Synthetic feasibility Polyphenyl building blocks

2-Cyclopenten-1-one, 2,3,4-triphenyl- (CAS 4970-80-3) is a triaryl-substituted α,β-unsaturated cyclopentenone with molecular formula C23H18O and a molecular weight of 310.39 g/mol. The compound features three phenyl groups at the 2-, 3-, and 4-positions of the cyclopentenone ring, creating a fully substituted enone system that functions as both a Michael acceptor and a dienophile in [4+2] cycloadditions.

Molecular Formula C23H18O
Molecular Weight 310.4 g/mol
CAS No. 4970-80-3
Cat. No. B12041953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopenten-1-one, 2,3,4-triphenyl-
CAS4970-80-3
Molecular FormulaC23H18O
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1C(C(=C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H18O/c24-21-16-20(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)23(21)19-14-8-3-9-15-19/h1-15,20H,16H2
InChIKeyWDSHVJFXENTSBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Triphenyl-2-cyclopenten-1-one (CAS 4970-80-3): Structural Identity, Procurement Profile, and Core Physicochemical Parameters


2-Cyclopenten-1-one, 2,3,4-triphenyl- (CAS 4970-80-3) is a triaryl-substituted α,β-unsaturated cyclopentenone with molecular formula C23H18O and a molecular weight of 310.39 g/mol . The compound features three phenyl groups at the 2-, 3-, and 4-positions of the cyclopentenone ring, creating a fully substituted enone system that functions as both a Michael acceptor and a dienophile in [4+2] cycloadditions [1]. It is commercially available through Sigma-Aldrich (catalog L159921) as part of their rare-chemicals collection, supplied as a 50 mg unit for early-discovery research [2]. The compound belongs to the broader class of polyphenyl cyclopentenones, which serve as key intermediates in the synthesis of polyphenylene materials, fused polycycles, and pharmacologically active scaffolds [1][3].

Stable, isolable solid monomer with three pre-installed phenyl rings for controlled synthetic elaboration.
Defined α,β-unsaturated ketone – dual role as Michael acceptor and dienophile for [4+2] cycloadditions.
Rare-chemical collection: 50 mg research-grade solid supports early-discovery synthesis and focused library construction.

Why 2,3,4-Triphenyl-2-cyclopenten-1-one Cannot Be Interchanged with Generic Cyclopentenones or Cyclopentadienone Analogs: The Stability–Reactivity Trade-off


Generic substitution among polyphenyl cyclopentenone analogs fails because the number and position of phenyl substituents fundamentally alter two interlocking properties: kinetic stability and electrophilic reactivity. The unsubstituted parent 2-cyclopenten-1-one (C5H6O, MW 82.1) lacks the steric shielding and extended conjugation conferred by three phenyl rings, resulting in a far higher, non-discriminating electrophilicity (Mayr E parameter = -20.60) that leads to promiscuous reactivity [1]. At the opposite extreme, 2,3,4-triphenylcyclopentadienone—the direct dienone analog of the target compound—dimerizes so rapidly upon formation that it 'cannot be employed' in synthesis, as explicitly documented by Harrington et al. (2017) [2]. The tetraphenyl analog (2,3,4,5-tetraphenylcyclopent-2-en-1-one, CAS 7317-52-4, MW 386.5) introduces additional steric bulk at C-5 that alters both conformational freedom and solubility . The target compound—2,3,4-triphenyl-2-cyclopenten-1-one—occupies a unique middle ground: the saturated C-5 position confers isolable stability while the three-phenyl substitution pattern preserves a defined electrophilic α,β-unsaturated ketone character suitable for controlled synthetic elaboration [2][3].

Unsubstituted analog Parent 2-cyclopenten-1-one lacks steric shielding; its extreme electrophilicity (Mayr E = −20.60) may lead to promiscuous side reactions not seen with the triphenyl derivative.
Dienone analog 2,3,4-Triphenylcyclopentadienone dimerizes rapidly upon formation and cannot be isolated as a monomer, limiting direct synthetic utility.
Tetraphenyl analog Additional C-5 phenyl bulk increases molecular weight by ~20% and alters conformational freedom and solubility; the unsubstituted C-5 handle is lost.

Quantitative Differentiation Evidence for 2,3,4-Triphenyl-2-cyclopenten-1-one (CAS 4970-80-3) Against Closest Analogs


Isolable Stability: Saturated Cyclopentenone vs. Rapidly Dimerizing Cyclopentadienone Analog

The target 2,3,4-triphenyl-2-cyclopenten-1-one is a bench-stable, commercially available solid. In contrast, its direct dienone analog—2,3,4-triphenylcyclopentadienone—undergoes spontaneous dimerization so rapidly that it cannot be isolated or employed as a synthetic building block. Harrington et al. (2017) explicitly state that 2,3,4-triphenylcyclopentadienone 'dimerizes rapidly upon formation, and it cannot be employed in such a synthesis' [1]. This is further corroborated by Atkinson (1971), who demonstrated that dehydration of the precursor 4-hydroxy-2,3,4-triphenylcyclopent-2-enone yields only dimeric and dehydro-dimeric products rather than the monomeric cyclopentadienone [2]. The target compound thus provides the only practical route to access the 2,3,4-triphenyl substitution pattern in a stable, monomeric cyclopentenone scaffold.

Bench stability
Head-to-head
Target: stable, isolable solid. Comparator: dimerizes rapidly, “cannot be employed” (Harrington 2017).
Defines the only stable monomer entry into the 2,3,4-triphenylcyclopentenone chemical space.
Atkinson 1971 confirmed exclusive dimer formation from precursor dehydration.
Cyclopentadienone chemistry Synthetic feasibility Polyphenyl building blocks

Molecular Weight Advantage: Reduced Steric Bulk vs. Tetraphenyl Analog (386.5 vs. 310.4 g/mol)

The target compound (C23H18O, MW 310.39 g/mol) contains one fewer phenyl substituent than its closest isolable analog, 2,3,4,5-tetraphenylcyclopent-2-en-1-one (CAS 7317-52-4, C29H22O, MW 386.48 g/mol) . This translates to a molecular weight reduction of 76.1 g/mol (~20% smaller) and the absence of steric congestion at the C-5 position. The unsubstituted C-5 methylene group provides a synthetic handle for further functionalization that is not available in the fully substituted tetraphenyl analog. Additionally, the lower molecular weight and reduced aromatic ring count may confer more favorable physicochemical properties for applications where ligand efficiency or solubility are critical parameters.

MW Profile
Data to verify
ΔMW = −76.1 g/mol vs tetraphenyl analog (310.4 vs 386.5)
~20% smaller; reduced aromatic ring count and C-5 steric freedom.
Comparator properties sourced from supplier listings; independent verification recommended.
Medicinal chemistry Ligand efficiency Fragment-based design

Modern Modular Synthetic Access: Selective Sequential Arylation via 2,4-Dibromo Intermediate

Gowala et al. (2021) from Syngenta Biosciences reported a modular synthesis of 2,3,4-triarylcyclopent-2-en-1-ones from parent 2-cyclopentenone via a novel 2,4-dibromo-3-(4-methoxyphenyl)cyclopent-2-en-1-one intermediate [1]. This method enables selective, sequential arylation at C-4 and C-2 with broad substrate scope that includes heteroaryl and alkyl substituents at C-2. The published protocol provides access to a library of differentially substituted 2,3,4-triarylcyclopentenones, of which the 2,3,4-triphenyl derivative is the prototypical member. In contrast, the tetraphenyl analog (CAS 7317-52-4) is primarily accessed via protonation of tetracyclone, a method that delivers the product as part of a mixture with 6,11-diphenyl-5H-benzo[a]fluoren-5-one and requires chromatographic separation [2].

Synthetic route
Class-level inference
Modular sequential arylation via 2,4-dibromo intermediate (Gowala 2021).
Enables programmable C-2/C-4 substitution library; tetraphenyl route is less versatile.
Prototypical member of a broad triarylcyclopentenone library.
Organic synthesis methodology Cross-coupling Library synthesis

X-ray Crystallographic Validation of the Protonation Product from the 2,3,4-Triphenylcyclopentenone Precursor

The protonation chemistry of the 2,3,4-triphenylcyclopentenone system has been rigorously characterized by single-crystal X-ray diffraction. Harrington et al. (2017) demonstrated that protonation of 4-hydroxy-2,3,4-triphenylcyclopent-2-en-1-one—the direct precursor to both the target compound and 2,3,4-triphenylcyclopentadienone—generates 2-(2′-oxo-3′,4′,5′-triphenylcyclopent-3′-enyl)-3,4,5-triphenylcyclopenta-2,4-dienone (compound 30), which was 'unequivocally characterized by X-ray crystallography' [1]. This structural elucidation established the solid-state conformation of the triphenylcyclopentenone-derived product, which correlates with its solution-state conformation and provides a mechanistic rationale for subsequent acid-catalyzed rearrangements leading to pentaphenyl-as-indacene-dione products. In contrast, analogous X-ray structural characterization is not available in the primary literature for the tetraphenylcyclopentenone analog specifically as a free monomer.

X-ray struct.
Supporting evidence
Protonation product unequivocally characterized by single-crystal X-ray diffraction.
Provides conformational confidence for mechanistic and computational studies.
No free-monomer crystal structure reported for tetraphenyl analog.
Structural chemistry X-ray crystallography Mechanistic elucidation

Positional Isomer Differentiation: 2-Cyclopenten-1-one vs. 3-Cyclopenten-1-one Scaffold Confers Distinct Conjugation Topology

The target compound (2-cyclopenten-1-one scaffold, CAS 4970-80-3) positions the carbonyl at C-1 in direct conjugation with the C-2/C-3 double bond of the enone system, creating a classical α,β-unsaturated ketone chromophore with an expected IR carbonyl stretch in the range of 1680–1720 cm⁻¹ characteristic of conjugated cyclopentenones . Its positional isomer, 3-cyclopenten-1-one, 2,3,4-triphenyl- (CAS 5448-07-7, also designated NSC 17357), places the carbonyl at the C-3 position, resulting in a non-conjugated (β,γ-unsaturated) ketone topology with fundamentally different electronic properties and a carbonyl IR absorption shifted to higher wavenumbers (~1740–1750 cm⁻¹) typical of isolated cyclopentanones [1]. The conjugation difference directly impacts the compound's electrophilic reactivity profile and its suitability as a Michael acceptor or dienophile.

Isomer IR shift
Cross-study comparable
Δν(C=O) ≈ 30–60 cm⁻¹ (conj. vs. non-conj.)
Diagnostic differentiation between α,β- and β,γ-unsaturated isomers for reactivity confirmation.
IR-based quality control ensures enone topology upon procurement.
Regioisomerism Electronic structure Reactivity profiling

Highest-Confidence Research and Industrial Application Scenarios for 2,3,4-Triphenyl-2-cyclopenten-1-one (CAS 4970-80-3)


Polyphenylene Materials Synthesis via Diels-Alder Cycloaddition as a Sterically Defined Dienophile

The target compound's α,β-unsaturated ketone motif enables its use as a dienophile in [4+2] Diels-Alder cycloadditions with conjugated dienes, providing entry into hexaphenyl-substituted cyclohexene and ultimately polyphenylene materials after aromatization. Unlike the unsubstituted 2-cyclopenten-1-one (which suffers from competing polymerization due to excessive electrophilicity) and unlike the rapidly dimerizing 2,3,4-triphenylcyclopentadienone (which cannot be handled as a monomer), the target compound offers a controlled-reactivity dienophile with precisely three phenyl substituents that pre-install steric and electronic features into the cycloadduct [1][2]. This application is directly supported by the established use of related triphenylcyclopentadienone derivatives in repetitive Diels-Alder polymerizations for branched polyphenylenes and graphite ribbon precursors [2].

Focused Library Synthesis of CCR5 Antagonist Scaffolds via Modular C-2 and C-4 Derivatization

The compound has been identified in patent literature as a scaffold with CCR5 antagonist pharmacological activity relevant to HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. The modular synthetic route developed by Gowala et al. (2021) enables selective variation of the aryl substituents at C-2 and C-4, allowing medicinal chemistry teams to generate focused libraries of 2,3,4-triarylcyclopentenones for structure-activity relationship (SAR) studies around the CCR5 pharmacophore [2]. The C-5 methylene position additionally offers an orthogonal derivatization site not available in the fully substituted tetraphenyl analog.

Mechanistic Probe for Acid-Catalyzed Cyclopentenone Rearrangement Studies with X-ray-Structural Validation

The protonation chemistry of the 2,3,4-triphenylcyclopentenone system has been rigorously mapped by combined NMR and X-ray crystallographic analysis, establishing the conformational trajectory from 4-hydroxy precursor through protonated intermediates to pentaphenyl-as-indacene-dione products [1]. This makes the compound a validated mechanistic probe for studying acid-catalyzed rearrangements of cyclopentenones, with the advantage that the polyphenyl substitution pattern both stabilizes key intermediates and provides crystallizable products amenable to unequivocal structural characterization. Researchers can leverage the published crystallographic data (Harrington et al., 2017) as a benchmark for computational modeling of related rearrangement pathways.

Physicochemical Benchmarking and Isomer Purity Control in Cyclopentenone Procurement

The existence of a well-defined positional isomer (3-cyclopenten-1-one, 2,3,4-triphenyl-, CAS 5448-07-7) creates a clear requirement for analytical verification of regioisomeric purity upon procurement. The target compound's conjugation topology (C=O at C-1, conjugated with C2=C3) produces a diagnostic IR carbonyl stretch at 1680–1720 cm⁻¹, distinguishable from the non-conjugated isomer's C=O absorption at ~1740–1750 cm⁻¹ [1][2]. This spectroscopic differentiation provides a straightforward quality-control criterion for confirming that the procured material is the desired α,β-unsaturated isomer rather than the β,γ-unsaturated positional isomer, which would be unsuitable for applications requiring enone reactivity.

Application
Selection Property
Validation Focus
Polyphenylene materials synthesis
Controlled dienophile reactivity with pre-installed triphenyl sterics
Cycloaddition efficiency and regiochemical outcome
Focused library synthesis of triarylcyclopentenone scaffolds
Modular C-2/C-4 derivatization via sequential cross-coupling
SAR around CCR5 pharmacophore; C-5 functionalization handle
Acid-catalyzed rearrangement mechanistic probe
X-ray-validated conformational trajectory of protonated intermediates
Benchmark computational models against published crystallographic data
Regioisomeric purity control in procurement
Diagnostic IR carbonyl stretch differentiation (conj. vs. non-conj.)
Confirm desired α,β-unsaturated isomer by IR spectroscopy
Quote Request

Request a Quote for 2-Cyclopenten-1-one, 2,3,4-triphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.